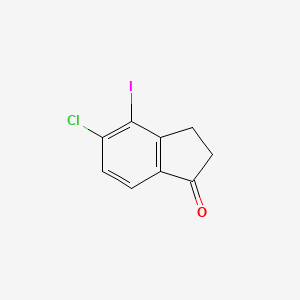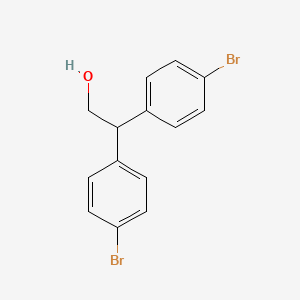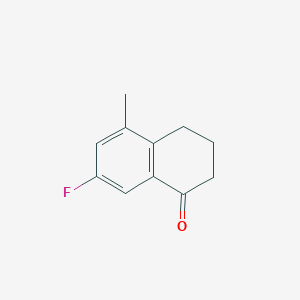
7-fluoro-5-methyl-3,4-dihydronaphthalen-1(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-fluoro-5-methyl-3,4-dihydronaphthalen-1(2H)-one is an organic compound belonging to the class of naphthalenones. These compounds are characterized by a naphthalene ring system with various substituents. The presence of a fluorine atom and a methyl group in this compound makes it unique and potentially useful in various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-fluoro-5-methyl-3,4-dihydronaphthalen-1(2H)-one typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene derivatives that have the desired substituents.
Fluorination: Introduction of the fluorine atom can be achieved using fluorinating agents such as hydrogen fluoride or fluorine gas under controlled conditions.
Methylation: The methyl group can be introduced using methylating agents like methyl iodide or dimethyl sulfate.
Cyclization: The final step involves cyclization to form the dihydronaphthalenone structure, which can be achieved using acidic or basic catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar steps but with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
7-fluoro-5-methyl-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Amines, thiols, halides.
Applications De Recherche Scientifique
Chemistry
In chemistry, 7-fluoro-5-methyl-3,4-dihydronaphthalen-1(2H)-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
The compound may have potential applications in biological research, particularly in studying the effects of fluorinated compounds on biological systems. Fluorine atoms can influence the biological activity and metabolic stability of compounds.
Medicine
In medicine, fluorinated compounds are often used in drug design due to their ability to enhance the pharmacokinetic properties of drugs. This compound may serve as a precursor for the synthesis of pharmaceutical compounds.
Industry
Industrially, the compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mécanisme D'action
The mechanism of action of 7-fluoro-5-methyl-3,4-dihydronaphthalen-1(2H)-one depends on its specific application. In biological systems, the fluorine atom can interact with enzymes and receptors, altering their activity. The compound’s structure allows it to fit into specific binding sites, influencing molecular pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-chloro-5-methyl-3,4-dihydronaphthalen-1(2H)-one: Similar structure but with a chlorine atom instead of fluorine.
7-bromo-5-methyl-3,4-dihydronaphthalen-1(2H)-one: Similar structure but with a bromine atom instead of fluorine.
7-iodo-5-methyl-3,4-dihydronaphthalen-1(2H)-one: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in 7-fluoro-5-methyl-3,4-dihydronaphthalen-1(2H)-one imparts unique properties such as increased metabolic stability and altered electronic characteristics
Propriétés
Formule moléculaire |
C11H11FO |
|---|---|
Poids moléculaire |
178.20 g/mol |
Nom IUPAC |
7-fluoro-5-methyl-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C11H11FO/c1-7-5-8(12)6-10-9(7)3-2-4-11(10)13/h5-6H,2-4H2,1H3 |
Clé InChI |
UPPQBXSFXYIUEO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC2=C1CCCC2=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4E)-4-(hydroxyimino)-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione](/img/structure/B13054537.png)
![(1S,2S)-1-Amino-1-[2-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13054547.png)
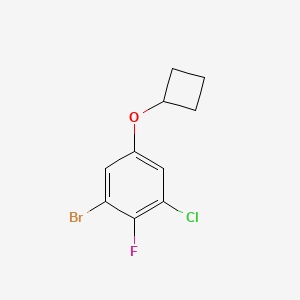
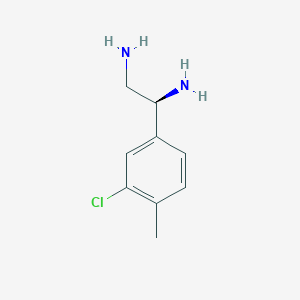
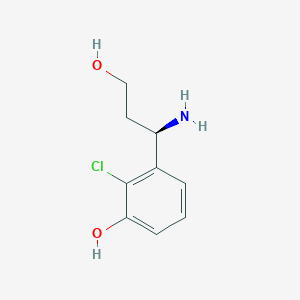
![6'-Fluoro-3'H-spiro[azetidine-3,2'-benzofuran]](/img/structure/B13054578.png)
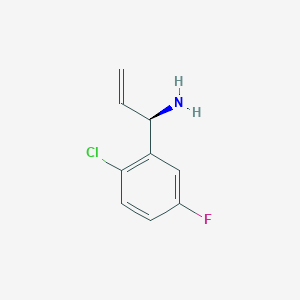

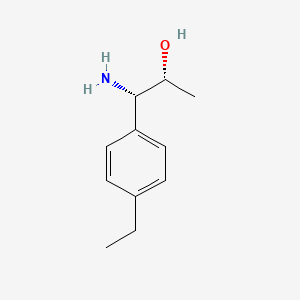
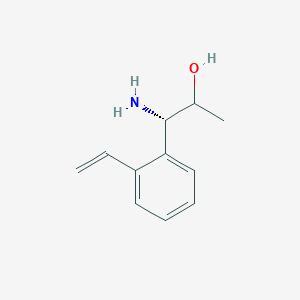
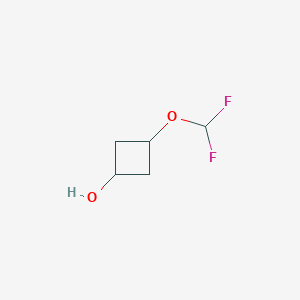
![Spiro[3.4]octan-5-amine hydrochloride](/img/structure/B13054597.png)
